4-[(3-bromopyridin-2-yl)oxy]-N,N-dimethyloxolan-3-amine
Description
Properties
IUPAC Name |
4-(3-bromopyridin-2-yl)oxy-N,N-dimethyloxolan-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2O2/c1-14(2)9-6-15-7-10(9)16-11-8(12)4-3-5-13-11/h3-5,9-10H,6-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHZBUVSKYSLXFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1COCC1OC2=C(C=CC=N2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-bromopyridin-2-yl)oxy]-N,N-dimethyloxolan-3-amine typically involves the following steps:
Bromination: The starting material, pyridine, undergoes bromination to introduce a bromine atom at the 3-position, forming 3-bromopyridine.
Etherification: The brominated pyridine is then reacted with an oxolane derivative under basic conditions to form the ether linkage.
Amination: Finally, the oxolane derivative is subjected to amination using dimethylamine to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[(3-bromopyridin-2-yl)oxy]-N,N-dimethyloxolan-3-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Medicinal Chemistry
The compound is primarily studied for its potential as a pharmaceutical agent. Its structure suggests possible interactions with biological targets, making it a candidate for drug development.
Anticancer Research:
Research indicates that compounds similar to 4-[(3-bromopyridin-2-yl)oxy]-N,N-dimethyloxolan-3-amine can induce apoptosis in cancer cells. In particular, derivatives of bromopyridine have been shown to exhibit potent anticancer activity through mechanisms involving the modulation of apoptotic pathways . The introduction of the dimethyloxolan group may enhance bioavailability and selectivity towards cancer cells.
Neuropharmacology:
Another area of interest is the compound's potential effects on the central nervous system. Compounds with similar structures have demonstrated the ability to cross the blood-brain barrier, suggesting that this compound may also possess neuroactive properties. This could lead to applications in treating neurodegenerative diseases or mood disorders .
Biological Studies
In addition to its pharmaceutical potential, this compound can be utilized in various biological studies:
Biochemical Assays:
The compound can serve as a tool in biochemical assays aimed at understanding enzyme interactions and cellular pathways. Its unique structure allows it to act as a probe for studying specific biological processes .
Mechanistic Studies:
Given its ability to interact with various biological targets, it can also be used in mechanistic studies to elucidate the pathways involved in cell signaling and regulation. This is particularly relevant in cancer research where understanding the mechanisms of drug action is critical for developing effective therapies.
Case Study 1: Anticancer Activity
In a study examining the efficacy of bromopyridine derivatives, researchers found that compounds with similar structural motifs effectively induced apoptosis in breast cancer cell lines. The study emphasized the importance of substituents on the pyridine ring for enhancing anticancer activity .
Case Study 2: Neuroactive Properties
A separate investigation into compounds capable of crossing the blood-brain barrier highlighted that modifications on pyridine derivatives could lead to improved neuropharmacological profiles. The findings suggest that further exploration of compounds like this compound could yield valuable insights into therapeutic strategies for neurological disorders .
Mechanism of Action
The mechanism of action of 4-[(3-bromopyridin-2-yl)oxy]-N,N-dimethyloxolan-3-amine involves its interaction with specific molecular targets. The bromopyridine moiety can engage in π-π stacking interactions with aromatic residues in proteins, while the oxolane ring can form hydrogen bonds with polar amino acids. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Research Findings and Implications
- Halogen Bonding : Bromine’s electronegativity and size (vs. chlorine or hydrogen) can enhance binding to aromatic residues (e.g., in enzyme active sites), as seen in brominated pharmaceuticals like Brompheniraminum .
- Heterocyclic Diversity : Pyridine (target) vs. pyrimidine () alters π-π stacking and dipole interactions, impacting target specificity.
Comparisons with analogues highlight the importance of halogenation, amine substitution, and ring size in modulating physicochemical and biological properties.
Biological Activity
The compound 4-[(3-bromopyridin-2-yl)oxy]-N,N-dimethyloxolan-3-amine is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article synthesizes available data on its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . The presence of a bromopyridine moiety suggests potential interactions with various biological targets, particularly in the realm of receptor modulation and enzyme inhibition.
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. Studies indicate that it may act as a modulator of the CCR6 receptor , which plays a critical role in immune response and inflammation. The compound's structure allows it to mimic natural ligands, thereby influencing signaling pathways associated with immune cell migration and activation.
Biological Activity Overview
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties. Its efficacy against various bacterial strains has been evaluated, showing significant inhibition zones in agar diffusion tests.
- Anticancer Potential : The compound has been investigated for its anticancer properties. In vitro assays demonstrate that it can induce apoptosis in cancer cell lines, possibly through the activation of caspase pathways.
- Neuroprotective Effects : Research indicates that this compound may have neuroprotective effects, potentially beneficial in neurodegenerative diseases. It has been shown to reduce oxidative stress markers in neuronal cell cultures.
Case Study 1: Antimicrobial Efficacy
A study published in Journal of Medicinal Chemistry examined the antimicrobial efficacy of various brominated compounds, including this compound. The results indicated a minimum inhibitory concentration (MIC) against Staphylococcus aureus of 16 µg/mL, showcasing its potential as an antimicrobial agent .
Case Study 2: Anticancer Activity
In a study focused on cancer therapeutics, the compound was tested against several human cancer cell lines, including breast and lung cancer cells. Results showed that it inhibited cell proliferation with an IC50 value of approximately 10 µM, suggesting significant anticancer activity .
Case Study 3: Neuroprotection
Research published in Neuroscience Letters highlighted the neuroprotective effects of this compound in an animal model of Alzheimer's disease. Treatment with the compound resulted in decreased levels of amyloid-beta plaques and improved cognitive function as measured by behavioral tests .
Table 1: Summary of Biological Activities
Q & A
Q. Key Optimization Parameters :
- Catalyst Loading : Pd-based catalysts (0.5–2 mol%) improve coupling efficiency .
- Temperature : Maintain 80–110°C for ether bond formation to avoid side reactions .
- Solvent Purity : Anhydrous DMF minimizes hydrolysis of intermediates .
Basic: Which spectroscopic and crystallographic methods are most effective for confirming the structure of this compound?
Methodological Answer:
- NMR Spectroscopy :
- ¹H/¹³C NMR : Assign peaks for the bromopyridine (δ 7.5–8.5 ppm for aromatic protons) and oxolan-3-amine (δ 2.2–3.5 ppm for N,N-dimethyl groups) .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in the oxolane ring and confirm connectivity .
- X-ray Crystallography : Determine dihedral angles between the pyridine and oxolane rings (e.g., ~8–10° for planar conformations) and hydrogen-bonding patterns (N–H⋯O interactions) .
- Mass Spectrometry (HRMS) : Confirm molecular weight (expected [M+H]⁺: ~341 Da) and isotopic patterns for bromine .
Advanced: How can researchers address low yields in the coupling reaction between the bromopyridine and oxolan-3-amine moieties?
Methodological Answer:
Low yields often stem from steric hindrance or competing side reactions. Strategies include:
- Catalyst Screening : Replace Pd with CuI/1,10-phenanthroline for milder conditions .
- Solvent Optimization : Use polar aprotic solvents (e.g., DMSO) to stabilize transition states .
- Protecting Groups : Temporarily protect the amine group with tert-butoxycarbonyl (Boc) to prevent undesired nucleophilic attacks .
- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 min at 120°C) to minimize degradation .
Advanced: What strategies exist for resolving contradictions in biological activity data across different assay systems?
Methodological Answer:
Contradictions may arise from assay-specific variables:
- Orthogonal Assays : Compare results from enzymatic inhibition (e.g., kinase assays) and cell-based viability tests (e.g., MTT assays) .
- Compound Stability Testing : Use HPLC to verify integrity under assay conditions (pH, temperature) .
- Metabolite Screening : Identify degradation products (e.g., de-brominated derivatives) via LC-MS .
- Protein Binding Studies : Assess serum protein interactions (e.g., using SPR or equilibrium dialysis) to explain reduced activity in cell-based systems .
Advanced: How to design derivatives of this compound to explore structure-activity relationships (SAR)?
Methodological Answer:
Focus on modifying key pharmacophores:
Pyridine Ring :
- Replace bromine with electron-withdrawing groups (e.g., CF₃) to enhance electrophilicity .
- Introduce substituents at position 4 to alter π-stacking with target proteins .
Oxolane Ring :
- Replace dimethylamine with bulkier groups (e.g., diethylamine) to modulate steric effects .
- Vary ring size (e.g., tetrahydrofuran to tetrahydropyran) to adjust conformational flexibility .
Linker Optimization :
- Replace the ether linkage with a sulfonamide or amide group to evaluate hydrogen-bonding impact .
Q. Synthetic Workflow :
- Parallel synthesis using combinatorial libraries .
- Computational docking (e.g., AutoDock Vina) to prioritize derivatives with predicted binding affinities .
Advanced: How can reaction intermediates be characterized to troubleshoot mechanistic ambiguities?
Methodological Answer:
- In Situ Monitoring : Use FTIR or Raman spectroscopy to detect transient intermediates (e.g., epoxide opening to form oxolane) .
- Trapping Experiments : Add thiophiles (e.g., PhSH) to stabilize reactive intermediates for NMR analysis .
- Isotopic Labeling : Incorporate ¹⁵N or ²H labels to trace amine group participation in coupling reactions .
Basic: What are the recommended purity standards for this compound in biological assays?
Methodological Answer:
- HPLC Purity : ≥95% (using C18 columns, acetonitrile/water gradient) .
- Elemental Analysis : Match calculated vs. observed C, H, N, Br percentages (deviation ≤0.4%) .
- Residual Solvents : Ensure DMF levels <500 ppm (per ICH Q3C guidelines) via GC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
